Fenpropimorph-d3
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Overview
Description
Fenpropimorph-d3 is a deuterated form of fenpropimorph, a morpholine-derived fungicide primarily used in agriculture. It is known for its ability to disrupt eukaryotic sterol biosynthesis pathways, making it effective against a variety of fungal diseases in cereal crops . The deuterated version, this compound, is often used in scientific research for its stable isotope labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenpropimorph-d3 involves the incorporation of deuterium atoms into the fenpropimorph molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents in the synthesis process . The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as liquid chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Fenpropimorph-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
Fenpropimorph-d3 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Employed in studies involving lipid metabolism and sterol biosynthesis pathways.
Medicine: Investigated for its potential effects on mammalian sterol biosynthesis and its role as a sigma receptor ligand.
Industry: Utilized in the development of new fungicides and pesticides
Mechanism of Action
Fenpropimorph-d3 exerts its effects by inhibiting the Δ14-sterol reductase enzyme, which is crucial in the sterol biosynthesis pathway. This inhibition disrupts the production of essential sterols, leading to the accumulation of toxic intermediates and ultimately causing cell death in fungi . Additionally, it has been shown to affect mammalian sterol biosynthesis by inhibiting lanosterol demethylation .
Comparison with Similar Compounds
Similar Compounds
Fenpropimorph: The non-deuterated version, used primarily in agriculture.
Tridemorph: Another morpholine-derived fungicide with similar sterol biosynthesis inhibition properties.
Dodine: A fungicide with a different chemical structure but similar mode of action.
Uniqueness
Fenpropimorph-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate tracking and quantification of the compound are required .
Properties
Molecular Formula |
C20H33NO |
---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(2R,6S)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3 |
InChI Key |
RYAUSSKQMZRMAI-ZIDLVMCTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CC1=CC=C(C=C1)C(C)(C)C)CN2C[C@H](O[C@H](C2)C)C |
Canonical SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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